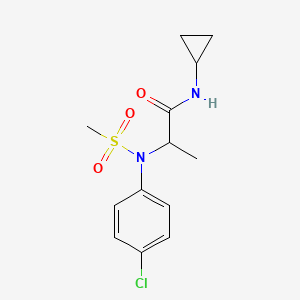![molecular formula C16H13ClN2O4 B4200590 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4200590.png)
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile
Vue d'ensemble
Description
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile, commonly known as CENB, is an organic compound that belongs to the class of benzonitriles. It has a molecular weight of 365.74 g/mol and a chemical formula of C16H14ClN3O4. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of CENB involves the inhibition of PKC and PDE4 enzymes. PKC is a family of serine/threonine kinases that play a critical role in cell signaling, proliferation, and differentiation. Inhibition of PKC has been shown to have therapeutic potential in various diseases, including cancer and inflammatory disorders. PDE4 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various physiological processes. Inhibition of PDE4 has been shown to have anti-inflammatory and bronchodilatory effects, making it a potential target for the treatment of respiratory diseases.
Biochemical and Physiological Effects:
CENB has been shown to exhibit potent inhibitory activity against PKC and PDE4 enzymes, leading to various biochemical and physiological effects. Inhibition of PKC has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various disorders. Inhibition of PDE4 has been shown to have anti-inflammatory and bronchodilatory effects, making it a potential target for the treatment of respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CENB is its potent inhibitory activity against PKC and PDE4 enzymes, making it a potential candidate for drug development. However, one of the limitations of CENB is its low solubility in water, which can make it difficult to use in certain lab experiments. Additionally, CENB has not been extensively studied for its toxicity and pharmacokinetics, which are important factors in drug development.
Orientations Futures
There are numerous future directions for the study of CENB. One potential direction is to explore its potential as a therapeutic agent in various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to investigate its toxicity and pharmacokinetics to determine its safety and efficacy in humans. Finally, the development of more efficient synthesis methods and analogs of CENB could lead to the discovery of new drugs with improved properties.
Applications De Recherche Scientifique
CENB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, such as protein kinase C (PKC) and phosphodiesterase 4 (PDE4). These enzymes are involved in numerous physiological processes, including cell signaling and inflammation, making them attractive targets for drug development.
Propriétés
IUPAC Name |
3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-2-22-15-8-12(9-18)7-14(17)16(15)23-10-11-3-5-13(6-4-11)19(20)21/h3-8H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAVIVASJBCZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylpropanamide](/img/structure/B4200509.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)-2-furamide](/img/structure/B4200525.png)
![ethyl 1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4200544.png)
![ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4200552.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4200558.png)


![2-methoxy-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4200580.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[1-(3-fluorophenyl)-1H-pyrazol-4-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4200584.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-N-ethylprolinamide](/img/structure/B4200587.png)

![ethyl 3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4200602.png)
![4-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B4200614.png)